molecular formula C18H20F2N2O2 B2647204 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954020-87-2

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2647204
CAS RN: 954020-87-2
M. Wt: 334.367
InChI Key: AVHZRAOTTVCYGV-UHFFFAOYSA-N
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Description

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, also known as DF-MBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Piperidines are six-membered heterocycles containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. These compounds play a crucial role in drug design and are found in more than twenty classes of pharmaceuticals and natural alkaloids . The piperidine cycle is a common structural motif, making it essential to explore its derivatives and applications.

Synthesis and Reactivity

The synthesis of substituted piperidines is a significant task in organic chemistry. Researchers have developed various methods for their construction, including intra- and intermolecular reactions. Notably, the compound 2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide falls within this category. Some key reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

a. Spiropiperidines: Spiropiperidines, a class of piperidine derivatives, exhibit promising pharmacological properties. Researchers have explored their potential as antiviral, antitumor, and anti-inflammatory agents.

b. Condensed Piperidines: Condensed piperidines, formed by fusing piperidine rings with other heterocycles, have attracted attention. They participate in drug discovery, especially in the field of central nervous system (CNS) disorders.

c. Piperidinones: Piperidinones, another subclass, are essential building blocks for drug design. Their diverse reactivity allows for the creation of novel compounds with specific biological targets.

d. Biological Evaluation: Scientists continue to evaluate synthetic and natural piperidines for their biological activity. This includes assessing their interactions with receptors, enzymes, and cellular pathways.

Future Prospects

As researchers explore novel synthetic methods and discover new applications, the field of piperidines remains dynamic. Novice researchers can benefit from understanding these trends, while experienced scientists seek suitable substrates for biologically active piperidines .

properties

IUPAC Name

2,6-difluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O2/c19-15-4-1-5-16(20)17(15)18(23)21-11-13-6-8-22(9-7-13)12-14-3-2-10-24-14/h1-5,10,13H,6-9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHZRAOTTVCYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=C(C=CC=C2F)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

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